6-(Cyclopropyl(propyl)amino)nicotinonitrile
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
6-[cyclopropyl(propyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-2-7-15(11-4-5-11)12-6-3-10(8-13)9-14-12/h3,6,9,11H,2,4-5,7H2,1H3 |
InChI Key |
BJQIKEWGYXUPLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of Methylene Glutacononitrile Derivatives
The most widely documented method involves the reaction of methylene glutacononitrile precursors with cyclopropyl(propyl)amine. As detailed in patents DE4301109A1 and US5480995A, methylene glutacononitriles undergo nucleophilic attack by primary amines under controlled conditions to yield 6-amino-nicotinonitrile derivatives. For 6-(Cyclopropyl(propyl)amino)nicotinonitrile, the general reaction proceeds as follows:
$$
\text{Methylene glutacononitrile} + \text{Cyclopropyl(propyl)amine} \rightarrow \text{6-(Cyclopropyl(propyl)amino)nicotinonitrile}
$$
Reaction Conditions :
- Temperature : 20–150°C (optimal range avoids side reactions like polymerization).
- Solvent : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity.
- Molar Ratio : Amine-to-glutacononitrile ratios of 1:1 to 10:1 ensure complete conversion.
Example Protocol :
Multi-Component Cyclocondensation Approaches
Recent advancements leverage pseudo-four-component reactions (pseudo-4CR) to assemble the pyridine core. As demonstrated in the synthesis of analogous 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, malononitrile, aldehydes, and amines undergo cyclocondensation. Adapting this for 6-(Cyclopropyl(propyl)amino)nicotinonitrile:
$$
\text{Malononitrile} + \text{Aldehyde} + \text{Cyclopropyl(propyl)amine} \rightarrow \text{Target Compound}
$$
Catalytic Systems :
- Base Catalysts : Piperidine or triethylamine (0.5–1.0 equiv) facilitate imine formation.
- Solvent-Free Conditions : Microwave-assisted reactions reduce reaction times to <2 hours.
Yield Comparison :
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thermal Heating | Triethylamine | Ethanol | 6 | 58 |
| Microwave | Piperidine | Solvent-Free | 1.5 | 72 |
Mechanistic Insights and Intermediate Characterization
Formation of 2-Imino-1,2-dihydropyridine Intermediates
The reaction pathway proceeds via 2-imino-5-cyano-1,2-dihydropyridine intermediates, as confirmed by NMR and IR spectroscopy. The cyclopropyl(propyl)amine attacks the electrophilic carbon of methylene glutacononitrile, followed by cyclization and aromatization (Figure 1).
Key Spectral Data :
Role of Solvent and Temperature on Regioselectivity
Polar solvents like dimethyl sulfoxide stabilize charged intermediates, favoring 6-substitution over 2- or 4-isomers. Elevated temperatures (>100°C) promote aromatization but risk decomposition.
Industrial-Scale Optimization Strategies
Catalytic Efficiency and Green Chemistry
Sodium alkoxide catalysts (e.g., sodium ethoxide) in ethanol enable scalable synthesis with yields exceeding 80%. Recent studies highlight ionic liquids as recyclable solvents, reducing waste.
Case Study :
Chemical Reactions Analysis
Types of Reactions: 6-(Cyclopropyl(propyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Cyclopropyl(propyl)amino)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Cyclopropyl(propyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 6-(Cyclopropyl(propyl)amino)nicotinonitrile can be contextualized by comparing it to analogs with modifications at the 6-position. Below is a detailed analysis:
Molecular and Structural Comparisons
| Compound Name | Molecular Formula | Molecular Weight | 6-Position Substituent | Key Structural Features |
|---|---|---|---|---|
| 6-(Cyclopropyl(propyl)amino)nicotinonitrile | C₁₂H₁₆N₃ | 202.28 | N-cyclopropyl-N-propylamino | Rigid cyclopropyl + flexible propyl chain |
| 6-[Isopropyl(methyl)amino]nicotinonitrile | C₁₀H₁₃N₃ | 175.24 | N-isopropyl-N-methylamino | Branched isopropyl + small methyl group |
| 6-((Cyclopropylmethyl)amino)nicotinonitrile | C₁₀H₁₁N₃ | 173.21 | N-(cyclopropylmethyl)amino | Cyclopropyl fused to methyl bridge |
| 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile | C₁₂H₁₄N₃O | 216.26 | Propylamino (with acetyl/methyl) | Additional acetyl and methyl groups |
| 6-(Cyclopropylmethoxy)nicotinonitrile | C₁₀H₁₁N₂O | 175.21 | Cyclopropylmethoxy | Ether linkage instead of amine |
Key Observations:
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, offering advantages over linear alkyl chains (e.g., propyl in ) .
- Steric Effects : The branched isopropyl group in may hinder binding to flat receptor pockets, whereas the cyclopropyl-propyl combination balances rigidity and flexibility .
Pharmacological Implications
- Receptor Binding: Amino-substituted nicotinonitriles often target melanin-concentrating hormone receptors (MCHR1) or kinases. The cyclopropyl-propyl group may enhance selectivity for hydrophobic binding sites compared to ether-linked analogs () .
- Solubility: The cyano group and tertiary amine in the target compound likely improve water solubility relative to acetylated derivatives (), which have reduced polarity .
Biological Activity
6-(Cyclopropyl(propyl)amino)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular formula for 6-(Cyclopropyl(propyl)amino)nicotinonitrile is . The compound features a nicotinonitrile core with a cyclopropyl and propyl amino substituent, contributing to its unique biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 201.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of 6-(Cyclopropyl(propyl)amino)nicotinonitrile is believed to involve interaction with various biological targets, including enzymes and receptors. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness in inhibiting bacterial growth, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Research indicates that compounds similar to 6-(Cyclopropyl(propyl)amino)nicotinonitrile may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential use in oncology. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.
Case Studies and Research Findings
- Antibacterial Activity : A study examining various alkaloids found that certain derivatives exhibited MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and C. albicans, suggesting that modifications to the nicotinonitrile framework could enhance antibacterial potency .
- Optimization Studies : Research optimizing BCL6 inhibitors noted that similar chemical scaffolds could lead to significant improvements in binding affinity and selectivity, with some compounds achieving submicromolar inhibition in cellular assays . This highlights the potential for 6-(Cyclopropyl(propyl)amino)nicotinonitrile as a lead compound for further development.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the nicotinonitrile ring can greatly influence biological activity, with specific groups enhancing potency against various biological targets .
Q & A
What are the recommended analytical techniques for characterizing 6-(Cyclopropyl(propyl)amino)nicotinonitrile and validating its purity in academic research?
Basic Question
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is critical for structural confirmation and purity assessment. Use reversed-phase columns (C18) with acetonitrile/water gradients to resolve impurities, referencing retention times against standards .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) should employ deuterated solvents (e.g., DMSO-d₆) to analyze substituent positions and confirm cyclopropyl and propyl group integration. 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic regions .
- Elemental Analysis validates empirical formula consistency, with deviations >0.3% indicating synthetic byproducts .
How can statistical Design of Experiments (DoE) methodologies minimize experimental trials while optimizing reaction yield for this compound?
Advanced Question
Methodological Answer:
- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading). A central composite design (CCD) reduces trials by 40–60% compared to one-factor-at-a-time approaches .
- For example, a 3-level factorial design for aminonitrile formation could identify nonlinear relationships between cyclopropane ring stability and propylamine nucleophilicity under varying pH conditions .
- Post-optimization, validate predictions with triplicate runs and ANOVA to quantify significance (p < 0.05) .
How do computational quantum chemical calculations enhance the understanding of reaction mechanisms in the synthesis of 6-(Cyclopropyl(propyl)amino)nicotinonitrile?
Advanced Question
Methodological Answer:
- Apply density functional theory (DFT) (e.g., B3LYP/6-31G*) to map transition states and activation barriers for cyclopropane ring-opening and nucleophilic substitution steps. Compare computed IR spectra with experimental data to validate intermediates .
- Reaction path sampling identifies competing pathways (e.g., nitrile hydrolysis vs. cyclopropane strain-induced rearrangements), guiding experimental prioritization of conditions (e.g., anhydrous solvents) .
- Integrate computational results with kinetic profiling (e.g., in situ FTIR monitoring) to refine rate constants and suppress side reactions .
How can researchers resolve contradictions between spectroscopic data and chromatographic purity assessments for this compound?
Advanced Question
Methodological Answer:
- Cross-validate analytical methods : For instance, discrepancies between NMR (apparent purity) and HPLC (low purity) may arise from UV-inactive impurities. Use evaporative light scattering detection (ELSD) in HPLC to detect non-chromophoric byproducts .
- High-resolution mass spectrometry (HRMS) quantifies isotopic patterns to distinguish isobaric impurities (e.g., isomers with identical molecular weights but distinct fragmentation pathways) .
- Thermogravimetric analysis (TGA) detects volatile impurities undetected by NMR, correlating mass loss with HPLC impurity peaks .
What strategies mitigate cyclopropane ring instability during the synthesis of 6-(Cyclopropyl(propyl)amino)nicotinonitrile?
Basic Question
Methodological Answer:
- Protective group chemistry : Temporarily stabilize the cyclopropane ring using tert-butoxycarbonyl (Boc) groups during nitrile formation, followed by acidic deprotection .
- Low-temperature protocols : Conduct reactions below −20°C in aprotic solvents (e.g., THF) to minimize ring-opening via radical intermediates .
- Additive screening : Use Lewis acids (e.g., ZnCl₂) to coordinate with the nitrile group, reducing strain-induced reactivity .
How can machine learning models accelerate the discovery of solvent systems for crystallizing 6-(Cyclopropyl(propyl)amino)nicotinonitrile?
Advanced Question
Methodological Answer:
- Train random forest algorithms on datasets of solvent polarity, hydrogen-bonding capacity, and dielectric constants to predict crystallization success. Input features include Hansen solubility parameters and molecular volume .
- Active learning loops : Iteratively refine models with experimental data (e.g., solvent/anti-solvent ratios yielding X-ray-quality crystals) to improve accuracy .
- Validate predictions with powder X-ray diffraction (PXRD) to confirm polymorphic purity and lattice stability .
What methodological frameworks address ethical and safety challenges in handling reactive intermediates during synthesis?
Basic Question
Methodological Answer:
- Process hazard analysis (PHA) : Conduct failure mode and effects analysis (FMEA) for exothermic steps (e.g., nitrile cyclization), implementing temperature-controlled reactors and emergency quenching protocols .
- In silico toxicity prediction : Tools like OECD QSAR Toolbox assess intermediate mutagenicity, guiding substitutions (e.g., replacing propylamine with less toxic analogues) .
- Real-time gas monitoring : Use FTIR headspace analysis to detect hazardous vapors (e.g., HCN) during high-temperature steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
